REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5]([N+:12]([O-])=O)[C:6]([CH2:9][C:10]#N)=[N:7][CH:8]=1.C[CH2:16][OH:17].CCOC(C)=O>[Pd]>[CH3:16][O:17][C:8]1[N:7]=[C:6]2[CH:9]=[CH:10][NH:12][C:5]2=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
(5-methoxy-3-nitro-pyridin-2-yl)-acetonitrile
|
Quantity
|
986 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=NC1)CC#N)[N+](=O)[O-]
|
Name
|
EtOH EtOAc
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCO.CCOC(=O)C
|
Name
|
|
Quantity
|
986 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
was shaken for 6 hours under H2 (60 PSI) in Parr apparatus
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a celite pad
|
Type
|
WASH
|
Details
|
the filter cake was washed with EtOAc (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
washed with NaHCO3 (saturated solution, 50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified via flash chromatography (hexane/EtOAc)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=N1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 720 mg | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |